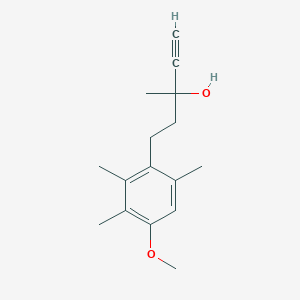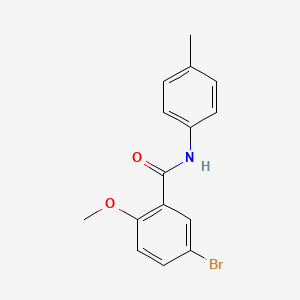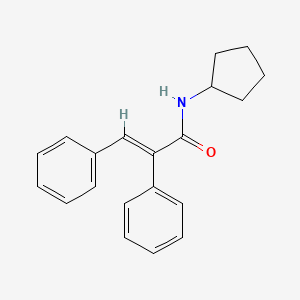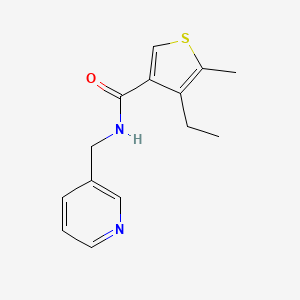
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol, also known as MPTP-OH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol is not fully understood, but it is believed to work through several pathways. In cancer cells, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In neurodegenerative diseases, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to reduce oxidative stress and inflammation, which are both involved in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to have several biochemical and physiological effects, including the inhibition of AKT activity, the reduction of oxidative stress and inflammation, and the induction of apoptosis in cancer cells. In addition, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to improve cognitive function and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol in lab experiments is its potential therapeutic applications in several areas of research. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in research.
Orientations Futures
There are several future directions for research on 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol, including further studies on its mechanism of action, optimization of its use in lab experiments, and clinical trials for its potential therapeutic applications. In addition, the development of analogs of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol may provide new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol involves several steps, including the reaction of 4-methoxy-2,3,6-trimethylphenylacetylene with methylmagnesium bromide, followed by the reaction of the resulting product with acetaldehyde and lithium aluminum hydride. The final step involves the oxidation of the resulting alcohol to form 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol.
Applications De Recherche Scientifique
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been studied for its potential therapeutic applications in several areas, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has been studied for its potential neuroprotective effects and ability to improve cognitive function. Inflammation is another area of research where 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol has shown promise, as it has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
5-(4-methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-7-16(5,17)9-8-14-11(2)10-15(18-6)13(4)12(14)3/h1,10,17H,8-9H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCJQKKRVOZZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CCC(C)(C#C)O)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methylpent-1-yn-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-imino-2-(4-methylphenyl)-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5229482.png)
![4,4'-{[4-(allyloxy)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5229503.png)
![3-(3-chlorophenyl)-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5229507.png)

![9-[(diphenylacetyl)amino]-9H-fluorene-4-carboxylic acid](/img/structure/B5229520.png)
![methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B5229536.png)


![(5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5229548.png)
![1,3,4,6-tetra-O-acetyl-2-deoxy-2-[(2-pyridinylcarbonyl)amino]hexopyranose](/img/structure/B5229552.png)



![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)